molecular formula C26H44Cl5N2O3P B12730625 Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, didecyl ester CAS No. 55733-20-5

Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, didecyl ester

Cat. No.: B12730625
CAS No.: 55733-20-5
M. Wt: 640.9 g/mol
InChI Key: CVGNAYHCXPPITR-UHFFFAOYSA-N
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Description

Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, didecyl ester is a chemical compound known for its unique structural properties and potential applications in various fields This compound features a pyridine ring substituted with chlorine and trichloromethyl groups, along with a phosphoramidic acid esterified with didecyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, didecyl ester typically involves multi-step reactions starting from commercially available precursors. One common method involves the chlorination of 3,5-dichloro-2-(trichloromethyl)pyridine, followed by esterification with didecyl alcohol under acidic conditions. The reaction conditions often require the use of catalysts such as palladium acetate and ligands to facilitate the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of environmentally benign solvents and reagents is crucial for sustainable industrial production .

Chemical Reactions Analysis

Types of Reactions

Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, didecyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while nucleophilic substitution can produce various substituted pyridine derivatives .

Scientific Research Applications

Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, didecyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, didecyl ester involves its interaction with specific molecular targets and pathways. The compound’s chlorinated pyridine ring and phosphoramidic acid moiety can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorinated pyridine derivatives and phosphoramidic acid esters, such as:

  • 3,5-Dichloro-2-trichloromethyl-pyridin-4-yl)-phosphoramidic acid diethyl ester
  • Trifluoromethylpyridines
  • Fluoropyridines

Uniqueness

Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, didecyl ester is unique due to its specific combination of chlorinated pyridine and phosphoramidic acid ester moieties. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

55733-20-5

Molecular Formula

C26H44Cl5N2O3P

Molecular Weight

640.9 g/mol

IUPAC Name

3,5-dichloro-N-didecoxyphosphoryl-2-(trichloromethyl)pyridin-4-amine

InChI

InChI=1S/C26H44Cl5N2O3P/c1-3-5-7-9-11-13-15-17-19-35-37(34,36-20-18-16-14-12-10-8-6-4-2)33-24-22(27)21-32-25(23(24)28)26(29,30)31/h21H,3-20H2,1-2H3,(H,32,33,34)

InChI Key

CVGNAYHCXPPITR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOP(=O)(NC1=C(C(=NC=C1Cl)C(Cl)(Cl)Cl)Cl)OCCCCCCCCCC

Origin of Product

United States

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